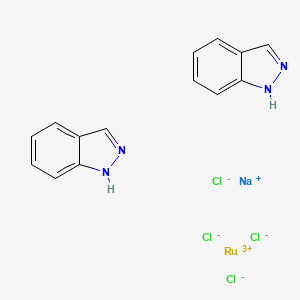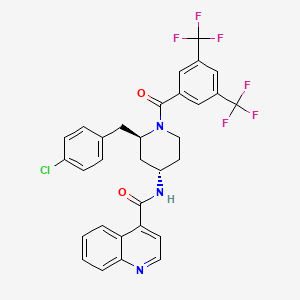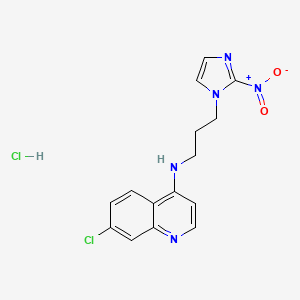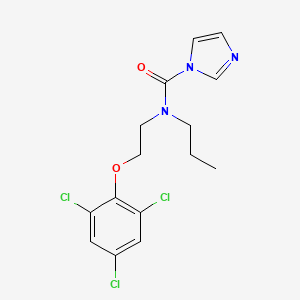
丙环唑
描述
Prochloraz is a broad-spectrum imidazole fungicide that is active against a range of diseases . It is widely used in Europe, Australia, Asia, and South America within gardening and agriculture .
Synthesis Analysis
Prochloraz is analyzed together with its metabolites or transformation products for food safety monitoring purposes in the European Union . The synthesis and structural characterization of a ubiquitous transformation product (BTS 40348) of fungicide prochloraz is presented .
Molecular Structure Analysis
The molecular structure of Prochloraz is closely related to the chemistry and biological activity of the substance .
Chemical Reactions Analysis
Prochloraz elicits multiple mechanisms of action in vitro, as it antagonizes the androgen and the oestrogen receptor, agonizes the Ah receptor, and inhibits aromatase activity . It also shows chemical stability in the presence of chlorine dioxide .
Physical And Chemical Properties Analysis
Prochloraz is a white crystal with a melting point of 46.5–49.3°C . It has a relative density of 1.42 g/cm3 at 20ºC and a vapour pressure of 9x10^-5 Pa at 20ºC . It is soluble in water at 34.4 mg/l at 25°C and has a high solubility in organic solvents .
科学研究应用
内分泌干扰和生殖影响
丙环唑被认为是一种具有多种作用机制的杀菌剂。研究表明,它作为内分泌干扰物,影响脊椎动物的激素平衡和生殖系统。对大鼠的研究表明,出生前接触丙环唑会使雄性后代女性化,表明这种杀菌剂可能导致胎儿类固醇生成和激素水平发生显着变化。具体来说,丙环唑暴露与血浆和睾丸睾丸激素水平降低、睾丸孕酮增加和雄激素调节的基因表达改变有关。这些变化表明,丙环唑可能对生殖健康和发育产生持久影响 (Vinggaard 等人,2005, Vinggaard 等人,2006)。
抗雄激素作用
丙环唑的体外和体内研究揭示了其抗雄激素作用。已证明该杀菌剂可抑制雄激素受体活性并破坏激素平衡,导致雄激素依赖性组织生长减少。此外,丙环唑暴露增加了促黄体生成激素水平,表明激素反馈机制受到破坏。这些发现强调了这种杀菌剂对接触到的生物体造成生殖毒性和内分泌紊乱的可能性 (Vinggaard 等人,2002)。
对类固醇生成和激素分泌的影响
丙环唑还影响肾上腺类固醇生成和激素分泌。它对皮质醇分泌表现出剂量依赖性抑制,对醛固酮分泌表现出双相作用。激素分泌途径的这些破坏进一步证实了丙环唑作为内分泌干扰物的作用,对内分泌稳态和人类健康有重大影响 (Ohlsson 等人,2009)。
对水生生物的影响
丙环唑的影响也延伸到水生生物。接触这种杀菌剂会导致雌性胖头鱼的丘脑-垂体-性腺轴中断,改变基因表达和类固醇产生。这表明丙环唑可能对水生生物产生直接和重大的影响,并可能影响整个生态系统 (Skolness 等人,2011)。
对斑马鱼性发育的持久影响
对斑马鱼的研究表明,在性分化期间接触丙环唑会导致性发育不可逆的影响,性别比偏向雄性,并且存在雌雄同体个体。这些发现突出了丙环唑对水生脊椎动物的内分泌干扰作用的持久和不可逆的性质,对物种多样性和种群稳定性构成长期威胁 (Baumann 等人,2015)。
作用机制
Target of Action
Prochloraz, an imidazole fungicide, primarily targets the enzyme lanosterol 14α-demethylase (CYP51A1), which is crucial for the production of ergosterol . Ergosterol is an essential component of the fungal cell membrane . Additionally, prochloraz has been found to antagonize the androgen and the estrogen receptor, agonize the Ah receptor, and inhibit aromatase activity .
Mode of Action
Prochloraz inhibits the enzyme lanosterol 14α-demethylase, thereby preventing the conversion of lanosterol to ergosterol . This disruption in the production of ergosterol leads to a deficiency in the fungal cell membrane, thereby inhibiting fungal
安全和危害
未来方向
The approval of the active substance prochloraz expired on 31 December 2021 as no application for its renewal was submitted . All existing authorisations for plant protection products containing this active substance have been revoked . Therefore, all existing MRLs will be lowered to the limit of quantification (LOQ) .
属性
IUPAC Name |
N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl3N3O2/c1-2-4-20(15(22)21-5-3-19-10-21)6-7-23-14-12(17)8-11(16)9-13(14)18/h3,5,8-10H,2,4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLSRXXIMLFWEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4024270 | |
| Record name | Prochloraz | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prochloraz | |
CAS RN |
67747-09-5 | |
| Record name | Prochloraz | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67747-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prochloraz [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067747095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prochloraz | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.885 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROCHLORAZ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99SFL01YCL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | omega-COOH-tetranor-LTE3 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062513 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of prochloraz?
A1: Prochloraz acts by inhibiting the cytochrome P450-dependent sterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol. [] Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. []
Q2: How does prochloraz interact with the CYP51 enzyme?
A2: Prochloraz binds to the heme iron atom in the active site of the CYP51 enzyme through its imidazole nitrogen. [, ] This binding prevents the enzyme from performing its normal function, the demethylation of lanosterol, a precursor to ergosterol. [, ]
Q3: What are the downstream effects of prochloraz-induced CYP51 inhibition?
A3: The inhibition of CYP51 by prochloraz leads to the depletion of ergosterol and accumulation of 14α-methyl sterols in fungal cell membranes. [] This disruption in membrane composition compromises membrane fluidity, permeability, and function, ultimately affecting fungal growth and development. []
Q4: What are the known resistance mechanisms to prochloraz in fungi?
A4: Research has identified several mechanisms of prochloraz resistance in fungi, including:
- Target site mutations: Mutations in the CYP51 gene (specifically CYP51A, CYP51B, and CYP51C) can reduce the binding affinity of prochloraz to the target enzyme, rendering the fungicide less effective. [, , , , ] Common mutations include point mutations in the coding region and insertions in the promoter region of CYP51. [, , ]
- Overexpression of target enzyme: Some resistant isolates exhibit increased expression of the CYP51 gene, particularly CYP51A and CYP51B, leading to an elevated level of the target enzyme that can overcome the inhibitory effect of prochloraz. [, , , ]
- Efflux pumps: Certain fungi possess efflux pumps, such as those belonging to the major facilitator superfamily (MFS), that can actively transport prochloraz out of the cell, reducing its intracellular concentration and mitigating its fungicidal effect. [, ]
- Cell wall alterations: Exposure to prochloraz can trigger morphological changes in the fungal cell wall, including increased thickness, that might act as a physical barrier to fungicide penetration. [, ]
Q5: Is there cross-resistance between prochloraz and other fungicides?
A5: Yes, cross-resistance has been observed between prochloraz and other demethylation inhibitors (DMIs), particularly those targeting the CYP51 enzyme. [, , ] The extent of cross-resistance can vary depending on the specific DMI and the fungal species involved. [, , ] For example, prochloraz-resistant isolates of Mycogone rosea exhibited cross-resistance to imazalil, but not to other DMIs like diniconazole or fenbuconazole. [] Similarly, in Fusarium fujikuroi, cross-resistance was observed with imazalil but not with tebuconazole or hexaconazole. []
Q6: Given the emergence of resistance, are there any promising alternatives to prochloraz?
A6: Researchers are actively exploring alternatives to prochloraz, including:
- New DMIs: Development of new DMIs with modified structures and potentially novel modes of action is crucial to combatting resistance. [, ] These new molecules may target different binding sites on the CYP51 enzyme or utilize alternative mechanisms to disrupt ergosterol biosynthesis. []
- Combination therapies: Combining prochloraz with fungicides possessing different modes of action, such as those inhibiting melanin biosynthesis or cell wall synthesis, can enhance efficacy and delay resistance development. [, ]
- Non-chemical approaches: Integrated pest management strategies, such as the use of resistant cultivars, crop rotation, and biological control agents, can minimize reliance on chemical fungicides and contribute to sustainable disease management. [, ]
Q7: What are the key research priorities for addressing prochloraz resistance?
A7: Future research efforts should focus on:
- Understanding the molecular mechanisms of resistance: Detailed investigations into the genetic and biochemical basis of resistance are essential for developing targeted strategies to overcome or circumvent these mechanisms. [, ]
- Monitoring resistance development: Continuous surveillance of prochloraz sensitivity in fungal populations is crucial for early detection of resistance and timely implementation of management strategies. [, ]
- Developing rapid and reliable diagnostic tools: Efficient methods for identifying resistant isolates are needed to guide fungicide selection and optimize disease management practices. [, ]
- Evaluating the efficacy and safety of alternative control methods: Rigorous evaluation of new fungicides, combination therapies, and non-chemical approaches is critical for ensuring their effectiveness, safety, and environmental sustainability. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



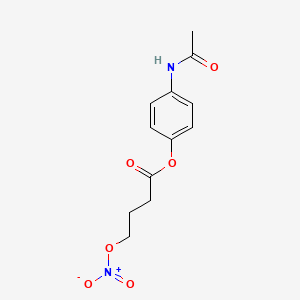
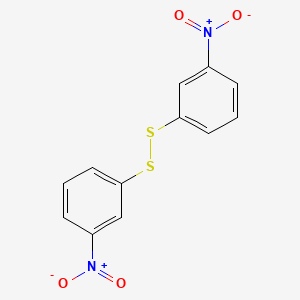

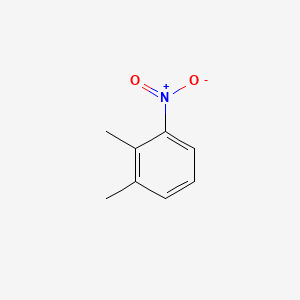
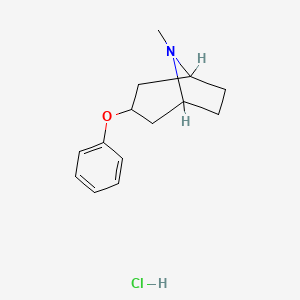
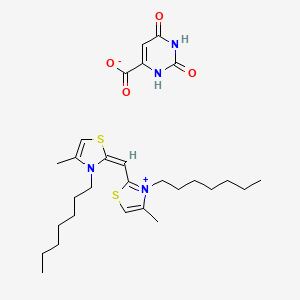

![3-[(4Z)-4-[(E,4Z)-4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid](/img/structure/B1679017.png)
![5-[[7-(Dimethylamino)-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one;hydrochloride](/img/structure/B1679020.png)
